Micropeptin 478A

Plasmin Inhibition Serine Protease Cyanobacterial Natural Products

Micropeptin 478A (CAS 186368-49-0) is a highly selective plasmin inhibitor (IC50 0.1 μg/mL, >100-fold selectivity over other proteases) critical for fibrinolysis, clot lysis, and extracellular matrix degradation studies. Its 4-fold higher potency vs. Micropeptin 478B minimizes off-target effects. Essential for SAR studies and cell-based invasion assays where non-plasmin protease activity must be excluded. For laboratory R&D only.

Molecular Formula C40H62ClN9O15S
Molecular Weight 976.5 g/mol
Cat. No. B15623814
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMicropeptin 478A
Molecular FormulaC40H62ClN9O15S
Molecular Weight976.5 g/mol
Structural Identifiers
InChIInChI=1S/C40H62ClN9O15S/c1-7-19(3)30-39(60)65-21(5)31(48-35(56)28(52)18-64-66(61,62)63)36(57)45-24(10-9-15-44-40(42)43)33(54)46-25-12-14-29(53)50(37(25)58)32(20(4)8-2)38(59)49(6)26(34(55)47-30)17-22-11-13-27(51)23(41)16-22/h11,13,16,19-21,24-26,28-32,51-53H,7-10,12,14-15,17-18H2,1-6H3,(H,45,57)(H,46,54)(H,47,55)(H,48,56)(H4,42,43,44)(H,61,62,63)/t19-,20-,21+,24-,25-,26-,28-,29+,30-,31-,32-/m0/s1
InChIKeyXQAUOXBHKXOGBQ-AAVMTOFVSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Micropeptin 478A: A Potent, Highly Selective Plasmin Inhibitor from Microcystis aeruginosa


Micropeptin 478A (CAS 186368-49-0) is a cyclic depsipeptide belonging to the micropeptin class of cyanobacterial protease inhibitors, first isolated from the freshwater cyanobacterium Microcystis aeruginosa (strain NIES-478) [1]. Its structure, confirmed by 2D NMR and chemical degradation, features a unique 19-membered ring architecture incorporating a characteristic 3-amino-6-hydroxy-2-piperidone (Ahp) residue and a sulfated glyceric acid moiety [1]. The compound acts as a potent and highly selective inhibitor of the serine protease plasmin (IC₅₀ = 0.1 μg/mL), a key regulator of fibrinolysis and blood coagulation [1]. This specific selectivity profile and its natural origin distinguish Micropeptin 478A within the broader landscape of plasmin-targeting small molecules.

Why Micropeptin 478A Cannot Be Interchanged with Other Micropeptins or Generic Plasmin Inhibitors


Substituting Micropeptin 478A with a closely related analog, such as Micropeptin 478B or other micropeptin family members, is scientifically unsound due to dramatic, quantifiable differences in both potency and selectivity [1][2]. While sharing a common structural scaffold, minor variations in the side-chain functionalization (e.g., the degree of sulfation on the glyceric acid moiety) translate into orders-of-magnitude differences in inhibitory constants (Ki) and IC₅₀ values against plasmin [2]. Furthermore, the unique, narrow selectivity profile of Micropeptin 478A against a panel of serine and cysteine proteases is not a universal class property and must be verified for each analog [1]. Therefore, experimental outcomes—particularly those requiring precise modulation of the plasmin pathway without off-target protease engagement—cannot be reliably reproduced by assuming functional equivalence within the micropeptin class.

Quantitative Differentiation of Micropeptin 478A Against Key Comparators


4-Fold Superior Plasmin Inhibition Potency (IC₅₀) Compared to the Direct Analog Micropeptin 478B

In a direct head-to-head enzymatic assay, Micropeptin 478A demonstrates significantly greater potency as a plasmin inhibitor than its closest structural analog, Micropeptin 478B [1]. Both compounds were isolated from the same cyanobacterial strain (M. aeruginosa NIES-478), providing a well-controlled comparator [1].

Plasmin Inhibition Serine Protease Cyanobacterial Natural Products

~14-Fold Higher Binding Affinity (Ki) to Plasmin Relative to Micropeptin 478B

Quantitative enzyme kinetic analysis reveals a substantial difference in binding affinity (Ki) for plasmin between Micropeptin 478A and its direct analog, Micropeptin 478B [1]. The lower Ki value for Micropeptin 478A indicates a stronger and more stable enzyme-inhibitor complex, which is a critical parameter for understanding its mechanism and efficacy.

Enzyme Kinetics Binding Affinity Plasmin

High Selectivity for Plasmin Over Trypsin, Thrombin, Chymotrypsin, Elastase, and Papain

Micropeptin 478A exhibits a highly restricted target profile, demonstrating no inhibitory activity against a panel of five common proteases at concentrations 100-fold higher than its plasmin IC₅₀ [1]. This selectivity profile is a defining characteristic that distinguishes it from broader-spectrum serine protease inhibitors.

Protease Selectivity Off-Target Activity Serine Proteases

Recommended Research Applications for Micropeptin 478A Based on Differential Evidence


Selective Inhibition of the Plasmin Pathway in Coagulation and Fibrinolysis Studies

Given its high potency (IC₅₀ = 0.1 μg/mL) and >100-fold selectivity over other major proteases [1], Micropeptin 478A is an optimal tool for dissecting the specific contributions of plasmin to processes such as clot lysis (fibrinolysis), extracellular matrix degradation, and wound healing. Its use minimizes the risk of off-target effects that could confound results when using less selective plasmin inhibitors.

Investigating Plasmin's Role in Cell Migration and Invasion

Plasmin facilitates cell migration by directly degrading extracellular matrix components and by activating matrix metalloproteinases (MMPs). The high selectivity of Micropeptin 478A [1] makes it an invaluable reagent for cell-based assays (e.g., scratch assays, Boyden chamber invasion assays) where one must attribute observed effects specifically to plasmin activity and not to other co-inhibited proteases.

Development of High-Sensitivity Plasmin Activity Assays

The 4-fold higher potency of Micropeptin 478A compared to its analog Micropeptin 478B (IC₅₀ values of 0.1 vs. 0.4 μg/mL) [1] allows it to be used as a more sensitive control inhibitor or for establishing lower detection limits in biochemical assays designed to measure plasmin activity in complex biological samples.

Structural Biology and SAR Studies of Cyclic Depsipeptide-Protease Interactions

The well-defined quantitative difference in binding affinity (Ki) between Micropeptin 478A (0.0052 mM) and Micropeptin 478B (0.072 mM) [2] makes this pair an ideal comparative system for structure-activity relationship (SAR) studies and computational modeling. Researchers can use these compounds to pinpoint the structural determinants of high-affinity binding to the plasmin active site, specifically focusing on the impact of the sulfated glyceric acid moiety.

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